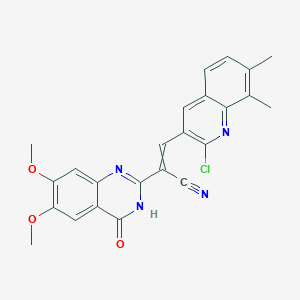
3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C24H19ClN4O3 and its molecular weight is 446.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a synthetic derivative that combines elements from quinoline and quinazoline structures. These classes of compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H20ClN3O3 with a molecular weight of approximately 397.85 g/mol. The structural features include:
- A chloro group at position 2 of the quinoline ring.
- Dimethyl substitutions at positions 7 and 8 of the quinoline.
- A dihydroquinazoline moiety with methoxy groups.
Anticancer Activity
Research indicates that compounds containing quinoline and quinazoline rings often exhibit significant anticancer properties. For instance, derivatives similar to the target compound have been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of Apoptosis : Compounds with similar structures have been reported to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Many derivatives cause G1 or G2/M phase arrest in cancer cell lines, leading to reduced proliferation rates.
A study focusing on related quinazolines found that they could inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. The target compound's structural components suggest potential effectiveness against various pathogens, including bacteria and fungi. In vitro studies on related compounds have demonstrated:
- Bactericidal Effects : Compounds similar to the target structure have shown efficacy against Gram-positive and Gram-negative bacteria.
- Fungicidal Activity : Some derivatives exhibit antifungal properties, potentially useful in treating fungal infections.
Case Studies
- In Vitro Studies : A series of quinazoline derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
- Anticancer Efficacy : In a study involving a panel of cancer cell lines (e.g., HeLa, MCF-7), compounds related to the target showed IC50 values ranging from 10 to 30 µM, indicating promising anticancer activity .
The biological activities of quinoline and quinazoline derivatives can often be attributed to:
- Inhibition of Kinases : Many compounds inhibit specific kinases involved in cancer cell signaling pathways.
- Interaction with DNA : Some derivatives intercalate into DNA or inhibit topoisomerases, disrupting replication processes.
Structure-Activity Relationship (SAR)
Recent studies have focused on the SAR of quinazoline derivatives, highlighting how modifications at specific positions can enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cells |
| Methoxy substitutions | Enhanced solubility and bioavailability |
Properties
IUPAC Name |
3-(2-chloro-7,8-dimethylquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3/c1-12-5-6-14-7-15(22(25)28-21(14)13(12)2)8-16(11-26)23-27-18-10-20(32-4)19(31-3)9-17(18)24(30)29-23/h5-10H,1-4H3,(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNYDUUAEJPKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C=C(C#N)C3=NC4=CC(=C(C=C4C(=O)N3)OC)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














